2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine is a complex organic compound belonging to the class of triazines, which are characterized by a three nitrogen atom-containing ring structure. This compound features multiple functional groups, including methoxy and morpholine moieties, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
This compound can be synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine through nucleophilic substitution reactions with various amines. Its classification falls under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure, specifically as a substituted triazine derivative.
The synthesis of 2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine typically involves the following steps:
The industrial production may utilize continuous flow reactors for efficiency and scalability, incorporating purification techniques such as recrystallization and chromatography to achieve high purity levels of the final product .
The molecular formula of 2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine is , with a molecular weight of 339.35 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C14H21N5O5 |
Molecular Weight | 339.35 g/mol |
IUPAC Name | [4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI Key | IYSTXASIDLRTHJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC(=NC(=N1)N2CCOC(C2)C(=O)N3CCOCC3)OC |
The compound undergoes several notable chemical reactions:
The mechanism of action for 2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine involves its interaction with specific enzymes or molecular targets. It is believed to inhibit enzyme activity by forming stable complexes through competitive inhibition mechanisms where it competes with natural substrates for binding sites on enzymes . This inhibition can lead to downstream effects on cellular processes.
The compound exhibits several physical characteristics:
Key chemical properties include:
2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine has potential applications in various fields:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: